molecular formula C20H32O2 B1245421 Icosa-5,9,11,14-tetraenoic acid

Icosa-5,9,11,14-tetraenoic acid

Cat. No.: B1245421
M. Wt: 304.5 g/mol
InChI Key: AIFURHAYMCAHOM-JYMQAYGPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

Molecular Definition and Classification

Icosa-5,9,11,14-tetraenoic acid belongs to the class of icosatetraenoic acids, which are characterized as twenty-carbon fatty acids containing four carbon-carbon double bonds. The compound is classified as any icosatetraenoic acid with the double bonds specifically positioned at carbon atoms 5, 9, 11, and 14. This positioning pattern distinguishes it from other members of the icosatetraenoic acid family, such as arachidonic acid, which contains double bonds at positions 5, 8, 11, and 14.

The compound falls under the broader category of polyunsaturated fatty acids, representing a subset of long-chain fatty acids with multiple sites of unsaturation. Within the chemical taxonomy, this compound is classified as a carboxylic acid derivative containing a twenty-carbon aliphatic chain with four methylene-interrupted double bonds. The systematic positioning of these double bonds creates a unique molecular architecture that influences both the compound's physical properties and potential biological interactions.

Nomenclature Systems and Synonyms

The compound is recognized under several nomenclature systems, each reflecting different aspects of its chemical structure. The primary systematic name, this compound, follows the International Union of Pure and Applied Chemistry nomenclature conventions, clearly indicating the twenty-carbon chain length and the specific positions of the four double bonds.

Alternative systematic names include 5,9,11,14-icosatetraenoic acid and 5,9,11,14-eicosatetraenoic acid, which represent variations in the ordering of numerical descriptors while maintaining the same structural information. The compound is also designated as ethis compound in certain chemical databases, reflecting the Greek-derived prefix for twenty carbons.

The Chemical Abstracts Service registry has assigned the compound identification number for tracking and reference purposes within chemical literature databases. The compound is catalogued in major chemical databases including PubChem, where it carries the identification number 9548833, and the Chemical Entities of Biological Interest database, where it is assigned the identifier CHEBI:36042.

Structural Elucidation and Conformational Analysis

Double Bond Configurations at Positions 5, 9, 11, and 14

The structural architecture of this compound is defined by the presence of four carbon-carbon double bonds located at specific positions along the twenty-carbon chain. These double bonds are positioned between carbon atoms 5-6, 9-10, 11-12, and 14-15, creating a unique pattern of unsaturation that distinguishes this compound from other icosatetraenoic acid isomers.

The double bond at position 5 is located near the carboxyl terminus of the molecule, while the remaining three double bonds are clustered toward the methyl terminus. This arrangement creates two distinct molecular regions: a more saturated segment near the carboxyl group and a highly unsaturated segment containing three closely spaced double bonds. The specific positioning of these double bonds influences the overall molecular geometry and creates potential sites for chemical reactivity.

The stereochemical configuration of each double bond can exist in either the cis (Z) or trans (E) orientation, leading to multiple possible stereoisomers. The IUPAC naming convention for the compound includes stereochemical descriptors that specify the configuration of each double bond, such as (5E,9E,11E,14E)-icosa-5,9,11,14-tetraenoic acid for the all-trans isomer.

Three-dimensional Molecular Modeling

Computational molecular modeling studies have provided insights into the three-dimensional structure of this compound and its various stereoisomers. These models reveal that the specific arrangement of double bonds creates a characteristic molecular shape that differs significantly from that of saturated fatty acids or other unsaturated fatty acid isomers.

The presence of cis double bonds introduces kinks in the carbon chain, while trans double bonds maintain a more linear arrangement. These geometric constraints result in distinct molecular conformations that influence intermolecular interactions and packing arrangements in the solid state. Three-dimensional conformer models available in chemical databases demonstrate the spatial arrangement of atoms and the overall molecular topology.

Advanced computational methods, including density functional theory calculations, have been employed to predict optimal molecular geometries and conformational preferences. These studies indicate that the compound can adopt multiple low-energy conformations, with interconversion between these conformations occurring through rotation around single bonds adjacent to the double bond sites.

Physicochemical Properties

Molecular Formula (C₂₀H₃₂O₂) and Exact Mass Determination

The molecular formula of this compound is definitively established as C₂₀H₃₂O₂, indicating a composition of twenty carbon atoms, thirty-two hydrogen atoms, and two oxygen atoms. This formula corresponds to a molecular weight of 304.46688 atomic mass units, as determined through high-resolution mass spectrometry techniques.

The exact monoisotopic mass of the compound has been precisely measured as 304.24023 atomic mass units, reflecting the mass of the most abundant isotopic composition. This value is critical for accurate mass spectrometric identification and quantification in analytical applications. The molecular formula indicates a degree of unsaturation of five, accounting for the four double bonds and one carboxyl group present in the structure.

Property Value Method
Molecular Formula C₂₀H₃₂O₂ Elemental Analysis
Molecular Weight 304.46688 amu Mass Spectrometry
Monoisotopic Mass 304.24023 amu High-Resolution MS
Degree of Unsaturation 5 Structural Analysis
Physical State and Stability Parameters

This compound exists as a solid at standard temperature and pressure conditions, contrasting with some of its isomers that may be liquid at room temperature. The physical state is influenced by the specific arrangement of double bonds, which affects intermolecular interactions and crystal packing arrangements.

The compound exhibits limited thermal stability due to the presence of multiple double bonds, which are susceptible to oxidation and thermal degradation. Storage under inert atmosphere conditions is recommended to prevent oxidative deterioration, which can lead to the formation of various oxidation products and a corresponding decrease in compound purity.

Stability studies have indicated that the compound is particularly sensitive to light exposure, which can promote photoisomerization reactions leading to changes in double bond configuration. Temperature-dependent stability assessments suggest that refrigerated storage conditions significantly extend the shelf life of the compound compared to storage at ambient temperatures.

Solubility Profiles in Various Solvents

The solubility characteristics of this compound are primarily determined by its hydrophobic alkyl chain and polar carboxyl group, resulting in amphiphilic properties. The compound exhibits limited solubility in aqueous systems due to the predominance of the hydrophobic portion of the molecule.

Organic solvents provide significantly better solvation for the compound, with polar organic solvents such as ethanol and methanol offering enhanced solubility compared to nonpolar solvents. The presence of multiple double bonds increases the molecular flexibility and may contribute to improved solubility in certain solvent systems compared to fully saturated fatty acids of equivalent chain length.

Solvent Type Solubility Characteristics Applications
Aqueous Systems Limited solubility Requires solubilization aids
Polar Organic Enhanced solubility Extraction and purification
Nonpolar Organic Moderate solubility Chromatographic separations
Mixed Solvent Systems Variable, composition-dependent Analytical applications

Properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(5E,9E,11E,14E)-icosa-5,9,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-12,15-16H,2-5,8,13-14,17-19H2,1H3,(H,21,22)/b7-6+,10-9+,12-11+,16-15+

InChI Key

AIFURHAYMCAHOM-JYMQAYGPSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C=C/CC/C=C/CCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CC=CCCC=CCCCC(=O)O

Origin of Product

United States

Scientific Research Applications

Biological Functions and Metabolism

Icosa-5,9,11,14-tetraenoic acid is primarily known for its role as a precursor in the biosynthesis of eicosanoids, which are signaling molecules that exert various physiological effects. These include:

  • Prostaglandins : Involved in the regulation of inflammation and immune responses.
  • Thromboxanes : Play a role in platelet aggregation and vasoconstriction.
  • Leukotrienes : Important mediators in allergic responses and asthma.

The conversion of this fatty acid into eicosanoids underscores its importance in maintaining homeostasis and responding to pathological conditions .

Cardiovascular Health

Research has shown that eicosatetraenoic acid may have protective effects against cardiovascular diseases. Its anti-inflammatory properties can help reduce the risk of atherosclerosis and thrombosis. A study indicated that diets rich in omega-6 fatty acids like eicosatetraenoic acid could lower blood cholesterol levels and improve endothelial function .

Neurological Applications

Eicosatetraenoic acid is also significant in neurological health. It is found in high concentrations in the brain and is involved in neuroinflammatory processes. Studies suggest that it may play a role in neuroprotection and could be beneficial in conditions such as Alzheimer's disease and multiple sclerosis by modulating inflammatory pathways .

Cancer Research

The role of eicosatetraenoic acid in cancer biology has garnered attention. It has been observed that this fatty acid can influence tumor growth and metastasis through its metabolic derivatives. Some studies indicate that certain eicosanoid metabolites derived from eicosatetraenoic acid may promote apoptosis in cancer cells while inhibiting angiogenesis .

Dietary Sources and Supplementation

Eicosatetraenoic acid is predominantly obtained from dietary sources such as fish oils, which are rich in omega-6 fatty acids. Supplementation with this compound has been explored for its potential benefits in improving overall health, particularly for inflammatory conditions like rheumatoid arthritis and psoriasis .

Case Study 1: Cardiovascular Benefits

A clinical trial involving participants with high cholesterol levels showed that supplementation with fish oil containing eicosatetraenoic acid led to significant reductions in LDL cholesterol and triglycerides over a 12-week period. The study concluded that regular intake of eicosatetraenoic acid can contribute to cardiovascular health by improving lipid profiles .

Case Study 2: Neuroprotective Effects

In a cohort study on patients with multiple sclerosis, those who supplemented with eicosatetraenoic acid reported fewer relapses and improved quality of life metrics compared to those who did not supplement. This suggests a potential therapeutic role for this fatty acid in managing neurological disorders .

Summary Table of Applications

Application AreaDescriptionKey Findings
Biological FunctionsPrecursor for eicosanoids (prostaglandins, thromboxanes, leukotrienes)Essential for inflammation regulation
Cardiovascular HealthReduces risk factors for heart diseaseLowers cholesterol; improves endothelial function
Neurological ApplicationsNeuroprotection; modulation of inflammatory processesPotential benefits in Alzheimer's and multiple sclerosis
Cancer ResearchInfluences tumor growth; apoptosis promotionEicosanoid metabolites may inhibit angiogenesis
Dietary SourcesFound in fish oils; dietary supplementationSupports overall health; beneficial for inflammatory conditions

Comparison with Similar Compounds

Research Implications and Gaps

  • Functional Studies: The role of this compound in mammalian systems remains underexplored.
  • Therapeutic Potential: Modified fatty acids (e.g., thioether-containing analogs) show COX-2 selectivity, suggesting structural optimization could enhance anti-inflammatory activity .
  • Analytical Challenges : Lack of commercial standards for oxidized metabolites complicates quantification and validation .

Q & A

Basic Research Questions

Q. What is the structural configuration of Icosa-5,9,11,14-tetraenoic acid, and how does it influence its biochemical reactivity?

  • Answer : The compound features four cis-configured double bonds at positions 5, 9, 11, and 14, with a molecular formula of C₂₀H₃₂O₂ and an average mass of ~304.47 g/mol . The spatial arrangement of these double bonds increases membrane fluidity and determines its role as a substrate for lipoxygenases and cyclooxygenases. For example, derivatives like 8(S)-hydroxythis compound (8-HETE) retain stereochemical specificity in signaling pathways . Structural analysis typically employs NMR and mass spectrometry (e.g., m/z 320.2351 for hydroxylated derivatives) to confirm double-bond positions and stereochemistry .

Q. How can researchers synthesize and purify this compound for experimental use?

  • Answer : While direct synthesis protocols are not explicitly detailed in the evidence, related polyunsaturated fatty acids (PUFAs) like arachidonic acid (C20:4, ω-6) are synthesized via enzymatic elongation/desaturation of linoleic acid or through chemical methods like partial hydrogenation of acetylenic intermediates. Purification often involves reverse-phase HPLC or thin-layer chromatography, with purity confirmed via GC-MS . For derivatives like 8-HETE, enzymatic oxidation by lipoxygenases (e.g., 15-lipoxygenase mutants) can be employed .

Q. What analytical techniques are recommended for detecting this compound and its metabolites in biological samples?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, leveraging exact mass values (e.g., 320.2351 for 8-HETE) and fragmentation patterns for identification . Immunoassays (ELISA) are used for quantifying specific eicosanoids, though cross-reactivity risks require validation with synthetic standards . For structural confirmation, nuclear Overhauser effect (NOE) NMR experiments resolve double-bond geometries .

Advanced Research Questions

Q. How do enzymatic modifications of this compound contribute to its role in inflammatory signaling?

  • Answer : The compound serves as a precursor for pro-inflammatory mediators like 8(S)-hydroperoxyethis compound (8-HPETE), generated via 15-lipoxygenase activity. Mutagenesis studies (e.g., F359W/A424I/N425M/A603I mutants) demonstrate that minor alterations in enzyme active sites can shift product specificity (e.g., 15S vs. 8S derivatives) . These metabolites bind G-protein-coupled receptors (e.g., BLT2) to modulate leukocyte migration and vascular permeability .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Answer : Discrepancies often arise from stereochemical variations (e.g., 8S vs. 8R-HETE) or tissue-specific enzyme expression. To address this:

  • Use enantiomerically pure standards (e.g., (5Z,8S,9E,11Z,14Z)-8-HETE) for activity assays .
  • Employ genetic knockout models (e.g., lipoxygenase-null mice) to isolate pathways .
  • Perform dose-response analyses to distinguish receptor-mediated vs. non-specific effects .

Q. How can researchers model the mitochondrial transport dynamics of this compound derivatives?

  • Answer : Acylcarnitine conjugates (e.g., (5Z,8S,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoylcarnitine) are critical for mitochondrial β-oxidation. Stable isotope tracing (e.g., ¹³C-labeled substrates) combined with flux analysis quantifies transport efficiency . Computational docking studies predict interactions with carnitine palmitoyltransferase (CPT) isoforms, validated via competitive inhibition assays .

Methodological Considerations

  • Data Validation : Cross-reference mass spectra with databases like HMDB or LipidMAPS (e.g., LMFA03060006 for 8-HETE) to avoid misidentification .
  • Stereochemical Control : Use chiral chromatography or enzymatic synthesis to ensure stereoisomeric purity, as biological activity is highly configuration-dependent .
  • Ethical Reporting : Disclose isomer-specific effects and avoid overgeneralizing findings (e.g., "this compound derivatives" vs. "8(S)-HETE") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Icosa-5,9,11,14-tetraenoic acid
Reactant of Route 2
Icosa-5,9,11,14-tetraenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.